1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Description

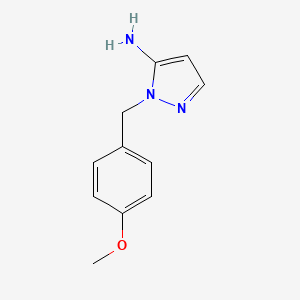

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBIFRSQWFZFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390297 | |

| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-45-8 | |

| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and general chemical principles to offer a valuable resource for researchers. The document covers physicochemical properties, structural features, representative experimental protocols for synthesis and purification, and a discussion of its potential as a modulator of inflammatory pathways, particularly through the inhibition of cyclooxygenase-2 (COX-2).

Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a 4-methoxybenzyl group at the N1 position and an amine group at the C5 position.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are derived from closely related compounds or computational predictions due to the scarcity of direct experimental data.

| Property | Value | Source/Notes |

| CAS Number | 3528-45-8 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃O | [1][2] |

| Molecular Weight | 203.24 g/mol | [3][4] |

| Appearance | White to pale yellow solid (expected) | Based on related pyrazole derivatives |

| Melting Point | 102.4-104.8 °C | Note: This data is for a closely related compound and should be considered an estimate. |

| Boiling Point | 407.4 ± 30.0 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. | General chemical principles for similar structures. |

Structural Information

The chemical structure of this compound is characterized by the following key features:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is a common scaffold in many biologically active compounds.

-

4-Methoxybenzyl Group: This substituent at the N1 position consists of a benzyl group with a methoxy (-OCH₃) group at the para position of the benzene ring. This group can influence the compound's lipophilicity and binding interactions.

-

Amine Group: The primary amine (-NH₂) at the C5 position is a key functional group that can act as a hydrogen bond donor and a nucleophile, contributing to its chemical reactivity and biological activity.

Caption: Molecular structure of this compound.

Experimental Protocols

Representative Synthesis Protocol

The synthesis of 1-substituted-1H-pyrazol-5-amines often involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar precursor.

Materials:

-

4-Methoxybenzylhydrazine hydrochloride

-

3-Aminocrotononitrile (or a similar β-enaminonitrile)

-

Sodium hydroxide or another suitable base

-

Ethanol or another appropriate solvent

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Free-basing of Hydrazine: In a round-bottom flask, dissolve 4-methoxybenzylhydrazine hydrochloride in water and neutralize with an aqueous solution of sodium hydroxide to a basic pH. Extract the free 4-methoxybenzylhydrazine into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Cyclocondensation Reaction: Dissolve the obtained 4-methoxybenzylhydrazine and an equimolar amount of 3-aminocrotononitrile in ethanol.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product by NMR, IR, and mass spectrometry.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5] The structural features of this compound suggest its potential as a bioactive molecule.

Anti-inflammatory Activity and COX-2 Inhibition

A significant body of research points to the role of pyrazole-containing compounds as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. Molecular docking studies on similar pyrazole derivatives have suggested that the pyrazole scaffold can fit into the active site of COX-2.[5] The amine group at the C5 position can form crucial hydrogen bonds with amino acid residues within the enzyme's active site, contributing to its inhibitory activity.[5]

The proposed mechanism of action involves the inhibition of prostaglandin synthesis. By blocking the COX-2 enzyme, this compound would prevent the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.

Caption: The signaling pathway of COX-2 and its inhibition by this compound.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery due to its structural similarity to known bioactive pyrazole derivatives. While a complete experimental profile for this specific molecule is not yet available in the public domain, this guide provides a solid foundation for researchers by consolidating available data, presenting representative experimental approaches, and outlining its potential mechanism of action as an anti-inflammatory agent. Further experimental validation of its physicochemical properties, spectroscopic characterization, and biological activities is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, along with a representative synthetic protocol and a generalized workflow for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Molecular Weight | 203.25 g/mol | [1] |

| 203.24 g/mol | [2][3] | |

| CAS Number | 3528-45-8 | [1][2] |

| IUPAC Name | 1-(4-methoxybenzyl)-1H-pyrazol-5-ylamine | |

| Physical Properties | Boiling Point: 407.4±30.0°C at 760 mmHg | [3] |

| Storage | Room temperature, away from light, in an inert atmosphere | [2][3] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic methodology can be inferred from the synthesis of structurally similar compounds. The following is a representative protocol based on common synthetic routes for substituted pyrazoles.

Representative Synthesis of Substituted 5-Aminopyrazoles

A common method for synthesizing 5-aminopyrazole derivatives involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or a similar three-carbon precursor.

Example Reaction: The synthesis of a similar compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, was achieved through the regiospecific reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride.[4] Another related synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester involved refluxing (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate with potassium carbonate in ethanol.[5]

Proposed Protocol for this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (4-methoxybenzyl)hydrazine hydrochloride (1 equivalent), an appropriate β-ketonitrile or a related precursor (1 equivalent), and a suitable base such as potassium carbonate or triethylamine (1.1 equivalents) in a solvent like ethanol or toluene.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Visualized Workflows and Pathways

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound.

References

Spectroscopic and Synthetic Profile of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) and a proposed synthetic pathway for the compound 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (CAS No: 3528-45-8; Molecular Formula: C₁₁H₁₃N₃O). Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide utilizes data from closely related structural analogs to provide a predictive spectroscopic profile. This information is intended to support research and development activities in medicinal chemistry and related fields.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20-7.30 | d | 2H | Ar-H (ortho to CH₂) |

| ~6.80-6.90 | d | 2H | Ar-H (meta to CH₂) |

| ~7.40 | d | 1H | Pyrazole C4-H |

| ~5.70 | d | 1H | Pyrazole C3-H |

| ~5.20 | s | 2H | N-CH₂ |

| ~3.80 | s | 3H | O-CH₃ |

| ~4.50 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~159.0 | Ar-C (para, attached to OCH₃) |

| ~152.0 | Pyrazole C5-NH₂ |

| ~138.0 | Pyrazole C3 |

| ~130.0 | Ar-C (ipso, attached to CH₂) |

| ~129.0 | Ar-C (ortho to CH₂) |

| ~114.0 | Ar-C (meta to CH₂) |

| ~95.0 | Pyrazole C4 |

| ~55.0 | O-CH₃ |

| ~53.0 | N-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |

| 1620-1580 | Strong | N-H bending (scissoring) of primary amine |

| 1510 | Strong | Aromatic C=C stretching |

| 1245 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1030 | Medium | Symmetric C-O-C stretching (aryl ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 203 | High | [M]⁺ (Molecular Ion) |

| 121 | Very High | [C₈H₉O]⁺ (4-methoxybenzyl cation) - Expected base peak |

| 82 | Medium | [C₄H₄N₂]⁺ (Pyrazole amine fragment) |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a two-step, one-pot reaction.

Step 1: Formation of the Imine Intermediate

-

To a solution of 1H-pyrazol-5-amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add 4-methoxybenzaldehyde (1.0 equivalent).

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated to promote the formation of the corresponding N-(4-methoxybenzylidene)-1H-pyrazol-5-amine (an imine).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction of the Imine

-

Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents) is carefully added to the reaction mixture in portions.

-

The reaction is stirred until the reduction of the imine to the secondary amine is complete, as monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Methods

The characterization of the synthesized this compound would be performed using the following standard techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: The mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for synthesis and characterization.

This guide provides a foundational set of predicted data and a viable synthetic approach for this compound. Experimental verification is necessary to confirm these findings. Researchers are encouraged to use this information as a starting point for their investigations into this and related compounds.

An In-depth Technical Guide on the Crystal Structure of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine and Related Analogs

Disclaimer: As of the latest available data, a solved crystal structure for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (CAS 3528-45-8) has not been deposited in publicly accessible crystallographic databases. This guide will therefore focus on the available data for this compound, and provide a detailed analysis of the crystal structure of a closely related analog, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine , to offer insights into the probable structural characteristics of the target molecule.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the pyrazole family.[1] Pyrazole derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5][6] The structural features of this compound, specifically the pyrazole core, the flexible methoxybenzyl group, and the amino substituent, make it a valuable scaffold for medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3528-45-8 |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine |

Source:[1]

Crystal Structure Analysis of a Close Analog: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

Due to the absence of crystallographic data for the title compound, we present a detailed analysis of the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. This compound shares the core 1H-pyrazol-5-amine structure and the 4-methoxyphenyl moiety, providing valuable insights into the potential solid-state conformation and intermolecular interactions.

The single-crystal X-ray diffraction analysis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveals an orthorhombic crystal system.[7] The molecular structure is unambiguous, with a phenyl ring attached to the C3 position and the 4-methoxyphenyl group at the N1 position of the pyrazole ring.[7]

Table 2: Crystal Data and Structure Refinement for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

| Parameter | Value |

| Empirical Formula | C₁₆H₁₅N₃O |

| Formula Weight | 265.31 |

| Temperature | 296 K |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| Volume (ų) | 2689.87 (18) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.309 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 1120 |

| Final R indices [I>2σ(I)] | R₁ = 0.0441, wR₂ = 0.1017 |

| R indices (all data) | R₁ = 0.0815, wR₂ = 0.1113 |

Source:[7]

In the crystal structure, the methoxybenzene group is essentially planar and is rotated by 37.01 (5)° from the central pyrazole ring.[7] The phenyl ring at the C3 position is rotated by 29.41 (5)° from the pyrazole ring.[7] A notable feature of the crystal packing is an intermolecular N—H···N hydrogen bond that links symmetry-related molecules into a C(5) chain running parallel to the b axis.[7]

Experimental Protocols

The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is achieved through a regiospecific reaction.[7]

-

Reactants: Benzoylacetonitrile (1.45 g, 10 mmol) and 2-(4-methoxyphenyl)hydrazinium chloride (1.75 g, 10 mmol).

-

Solvent: 50 ml of absolute ethanol.

-

Procedure: The reactants are combined in ethanol and refluxed for 24 hours.

-

Work-up: The solvent is removed by rotary evaporation. The resulting residue is then taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.

-

Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel.

-

Crystallization: Crystals suitable for X-ray diffraction are grown by slow evaporation from a solution of ethyl acetate and hexanes.

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data.

-

Data Analysis: The refined structure provides information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Biological Context and Signaling Pathways

While no specific signaling pathway has been elucidated for this compound, the pyrazole scaffold is a well-established pharmacophore. Many pyrazole-containing compounds are known to act as inhibitors of enzymes such as cyclooxygenase (COX), which is a key target in the treatment of inflammation and pain.[8] For instance, molecular docking studies of 1-(4-methoxyphenyl)-1H-pyrazol-5-amine with COX-2 have shown that the 5-amino group can form hydrogen bonds with key residues in the active site, such as Gln380 and Tyr385.[8] This suggests that pyrazole-amines have the potential to be developed as selective COX-2 inhibitors. Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has provided the available information for this compound and a detailed analysis of the crystal structure of a close structural analog, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. The data from the analog suggests that the title compound would likely exhibit a non-planar conformation in the solid state, with the substituted aromatic rings being twisted relative to the central pyrazole ring. The presence of the amino group provides a site for hydrogen bonding, which would likely play a significant role in the crystal packing. The synthesis and crystallographic analysis protocols described herein provide a framework for future studies on this compound, which would be necessary to fully elucidate its three-dimensional structure and structure-activity relationships.

References

- 1. 3528-45-8|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicstrive.com [academicstrive.com]

- 6. ias.ac.in [ias.ac.in]

- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

An In-depth Technical Guide on the Biological Activity of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine Derivatives

This technical guide provides a comprehensive overview of the biological activities of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine derivatives, with a primary focus on their potential as therapeutic agents. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1][2][3] The this compound core represents a specific pharmacophore that has been explored for its potential in cancer therapy. The introduction of the 4-methoxybenzyl group at the N1 position of the pyrazole ring has been a strategy to modulate the biological activity of these compounds. This guide summarizes the key findings related to the synthesis, biological evaluation, and mechanism of action of these derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is the reaction of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dicarbonyl compound.

For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been reported via a nucleophilic substitution reaction.[4] Another common method involves the regiospecific reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride under reflux conditions to yield 1-(4-methoxyphenyl)-1H-pyrazol-5-amine, a closely related analog.[3][5]

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. The biological efficacy is often evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter.

| Compound ID | R Group (at C3) | Cell Line | IC50 (µM) | Reference |

| 9a | Cyclopropyl | MCF-7 (Breast Cancer) | >100 | [4] |

| 9b | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 25.5 | [4] |

| 9c | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 18.2 | [4] |

| 9d | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 35.8 | [4] |

| 9e | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 42.1 | [4] |

| 9f | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 65.4 | [4] |

| 9g | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 98.7 | [4] |

| 9h | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 15.6 | [4] |

Note: The specific N-substitutions for compounds 9b-9h are detailed in the referenced literature.

Beyond anticancer activity, related pyrazole derivatives have shown potential as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3] Molecular docking studies of the closely related 1-(4-methoxyphenyl)-1H-pyrazol-5-amine have suggested that the 5-amino group can form crucial hydrogen bonds with key residues in the active site of COX-2.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of key experimental protocols used in the evaluation of this compound derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for the MTT cell viability assay.

DNA fragmentation is a hallmark of apoptosis. This can be visualized by agarose gel electrophoresis.

-

Cell Lysis: Treated and untreated cells are harvested and lysed.

-

DNA Extraction: DNA is extracted from the cell lysates using phenol-chloroform extraction or a commercial kit.

-

Electrophoresis: The extracted DNA is run on an agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating agent like ethidium bromide. A characteristic "ladder" pattern indicates apoptosis.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are still under investigation, the broader class of pyrazole derivatives is known to target several key pathways in cancer cells. These include:

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, CDK, and BRAF V600E.[6]

-

Tubulin Polymerization Inhibition: Some pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][7]

-

Induction of Apoptosis: As evidenced by DNA fragmentation analysis, these compounds can induce programmed cell death.[4]

Caption: Potential mechanism of action via protein kinase inhibition.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The available data indicates that modifications to this core structure can lead to potent antiproliferative compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives. Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. Structure-activity relationship (SAR) studies will continue to be important in guiding the design of more potent and selective analogs.[2]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential therapeutic applications of the pyrazole derivative, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. While direct and extensive biological data for this specific compound is limited in publicly available literature, this document compiles and extrapolates information from closely related analogues and the broader class of pyrazole-containing compounds. The guide covers its synthetic chemistry, potential as an antimicrobial agent, and explores its prospective roles in oncology and inflammatory diseases through the inhibition of key signaling pathways. Detailed experimental protocols for synthesis and antimicrobial evaluation are provided, alongside visualizations of relevant cellular signaling cascades to facilitate further research and drug development efforts.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The pyrazole scaffold is a versatile pharmacophore present in numerous FDA-approved drugs, highlighting its importance in drug design and development. The subject of this guide, this compound, is a pyrazole derivative with structural features that suggest potential for diverse biological activities. The presence of the 5-amino group offers a key site for hydrogen bonding and further chemical modification, while the 1-(4-methoxybenzyl) substituent can influence the compound's lipophilicity and metabolic stability.

This document aims to provide a comprehensive resource for researchers by summarizing the available data on the synthesis, antimicrobial properties, and potential anticancer and anti-inflammatory activities of this compound and its close derivatives.

Synthesis and Characterization

The synthesis of this compound and its derivatives has been reported in the scientific literature. A common synthetic route involves the cyclization of a β-ketonitrile with a substituted hydrazine.

General Synthetic Workflow

The synthesis of pyrazole derivatives often follows a convergent approach where key intermediates are prepared separately and then combined. A general workflow for the synthesis and subsequent screening of such compounds is outlined below.

Caption: High-level workflow for the synthesis and screening of pyrazole-based therapeutic agents.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Benzamides

The following protocol is adapted from the synthesis of derivatives of the closely related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine[1].

Step 1: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (7)

A detailed procedure for the synthesis of the parent amine is required as a starting material. This typically involves the reaction of a cyclopropyl-substituted β-ketonitrile with (4-methoxyphenyl)hydrazine.

Step 2: Synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide derivatives (9a-h)

-

Dissolve 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in dry dichloromethane (DCM).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add triethylamine (3.0 eq) to the cooled solution.

-

Slowly add the desired substituted benzoyl chloride (1.0 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired benzamide derivative.

Potential Therapeutic Applications

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Specifically, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains[1].

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against various microorganisms.

| Compound | S. aureus (ATCC 29737) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 20852) | A. flavus | F. verticillioides |

| 9d | 10 µg/mL | 15 µg/mL | 20 µg/mL | 25 µg/mL | 30 µg/mL |

| 9g | 15 µg/mL | 20 µg/mL | 25 µg/mL | 20 µg/mL | 25 µg/mL |

| 9h | 20 µg/mL | 25 µg/mL | 30 µg/mL | 30 µg/mL | 35 µg/mL |

| Streptomycin | 5 µg/mL | 5 µg/mL | 10 µg/mL | - | - |

| Nystatin | - | - | - | 15 µg/mL | 15 µg/mL |

Data extracted from Raju, H., et al. (2010)[1].

The following is a general protocol for determining the MIC of a compound using the broth microdilution method.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive control wells (broth with inoculum, no compound) and negative control wells (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity (Potential)

While no direct anticancer activity data for this compound has been found in the reviewed literature, the pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. Several pyrazole derivatives have shown potent inhibitory activity against various kinases involved in cancer progression.

Based on the activities of other pyrazole-containing compounds, potential kinase targets for this compound could include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.

-

p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation, and has complex roles in cancer.

The following diagrams illustrate the signaling pathways of these potential targets.

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Caption: Key downstream pathways of VEGFR-2 signaling in angiogenesis.

Anti-inflammatory Activity (Potential)

The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably COX-2 inhibitors like celecoxib. The structural similarities suggest that this compound could also possess anti-inflammatory properties.

A likely mechanism of anti-inflammatory action would be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Additionally, pyrazole derivatives have been reported to modulate other inflammatory pathways, such as the p38 MAPK pathway, which is involved in the production of inflammatory cytokines like TNF-α and IL-6.

Caption: The p38 MAPK signaling cascade in inflammation.

Future Directions

The information presented in this guide suggests that this compound is a promising scaffold for the development of new therapeutic agents. Future research should focus on:

-

Synthesis and Biological Screening: The synthesis of this compound and a library of its derivatives for comprehensive screening against a panel of microbial strains, cancer cell lines, and inflammatory targets.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to optimize the potency and selectivity of the lead compounds.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities, including kinase inhibition profiling and analysis of downstream signaling effects.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models of infection, cancer, and inflammation to assess their therapeutic potential and safety profiles.

Conclusion

While direct experimental data on the therapeutic applications of this compound is currently limited, the analysis of its structural features and the biological activities of related pyrazole derivatives strongly suggests its potential as a valuable starting point for the discovery of new drugs. Its demonstrated utility as a scaffold for potent antimicrobial agents, coupled with the well-established role of pyrazoles in anticancer and anti-inflammatory drug discovery, makes it a compelling candidate for further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

The Versatile Building Block: An In-Depth Technical Guide to 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine is a key heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive aminopyrazole core shielded by a 4-methoxybenzyl (PMB) protecting group, render it a versatile precursor for the construction of a diverse array of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of its synthesis, chemical properties, and its strategic application in the development of biologically active molecules. The strategic importance of this compound lies in its ability to participate in a variety of chemical transformations, including nucleophilic substitutions and condensation reactions, to form more elaborate molecular architectures.[1] The pyrazole moiety itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2]

Synthesis and Physicochemical Properties

The synthesis of this compound is most commonly achieved through the regiospecific condensation of a β-ketonitrile with a substituted hydrazine. A prevalent method involves the reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride under reflux conditions, which can afford the desired product in high purity and yields of up to 90%.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound and a Structurally Related Derivative.

| Property | This compound | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[2] |

| Molecular Formula | C₁₁H₁₃N₃O | C₁₆H₂₅N₃O |

| Molecular Weight | 203.24 g/mol | 275.39 g/mol |

| CAS Number | 3528-45-8 | Not specified |

| Appearance | Not specified | Yellow solid |

| Melting Point | Not specified | 76 °C |

| ¹H NMR (CDCl₃, ppm) | Not specified | 1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH₃), 3.81 (s, 3H, OCH₃), 4.16 (d, J = 5.2 Hz, 2H, NCH₂), 5.41 (s, 1H, H-4), 6.90 (d, J = 8.4 Hz, 2H, Hₘ), 7.30 (d, J = 8.4 Hz, 2H, Hₒ) |

| ¹³C NMR (CDCl₃, ppm) | Not specified | 30.6 (CH₃, tBu), 32.3 (Cq, tBu), 34.2 (NCH₃), 50.1 (NCH₂), 55.4 (OCH₃), 85.2 (CH, C-4), 114.2 (2CH, Cₘ), 129.4 (2CH, Cₒ), 130.9 (Cq, Cᵢ), 148.1 (Cq, C-5), 159.3 (Cq, Cₚ), 160.7 (Cq, C-3) |

| FTIR (cm⁻¹) | Not specified | 3243 (N-H), 2958, 2863, 1611 (C=N pyrazole), 1558 (C=C), 1506 (C=C), 1240 and 1036 (C-O-C) |

| Mass Spec (EI, m/z) | Not specified | 273 [M⁺] |

Applications in the Synthesis of Fused Heterocyclic Systems

This compound serves as a pivotal intermediate in the synthesis of various fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets, including protein kinases.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are readily synthesized through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.

Fig. 1: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the isomeric pyrazolo[3,4-b]pyridine scaffold can also be achieved from 5-aminopyrazoles. One common method involves the reaction with α,β-unsaturated carbonyl compounds. This reaction typically proceeds via a Michael addition of the amino group to the enone system, followed by cyclization and oxidation.

Experimental Protocols

Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

A representative experimental procedure for the synthesis of a structurally similar compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, is as follows.[3]

Materials:

-

Benzoylacetonitrile (1.45 g, 10 mmol)

-

2-(4-methoxyphenyl)hydraziniumchloride (1.75 g, 10 mmol)

-

Absolute ethanol (50 mL)

-

Dichloromethane

-

Water

Procedure:

-

A mixture of benzoylacetonitrile (10 mmol) and 2-(4-methoxyphenyl)hydraziniumchloride (10 mmol) in absolute ethanol (50 mL) is refluxed for 24 hours.

-

The solvent is removed by rotary evaporation.

-

The residue is extracted with a 1:1 mixture of dichloromethane and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to afford 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.

Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[2]

This one-pot, two-step procedure illustrates a common transformation of a 5-aminopyrazole.

Materials:

-

3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol)

-

p-Methoxybenzaldehyde (136 mg, 1.0 mmol)

-

Sodium borohydride

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol) is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to ambient temperature.

-

Methanol is added, followed by the portion-wise addition of sodium borohydride.

-

The reaction is stirred at ambient temperature until the reduction is complete (monitored by TLC).

-

The reaction mixture volume is reduced under reduced pressure, and distilled water is added.

-

The aqueous solution is extracted with ethyl acetate.

-

The combined organic extracts are dried with anhydrous sodium sulfate and concentrated.

-

The crude product is purified by flash chromatography on silica gel (DCM/MeOH, 30:1, v/v) to give the N-heterocyclic amine as a yellow solid (88% yield).[2]

Biological Relevance and Signaling Pathways

Derivatives of this compound, particularly the resulting pyrazolo[1,5-a]pyrimidines, have garnered significant attention as potent inhibitors of various protein kinases.[4] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5]

One important signaling pathway that is often targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors is the PI3K/Akt/mTOR pathway. This pathway is central to regulating cell growth, proliferation, and survival. Overactivation of this pathway is a common event in many cancers.

Fig. 2: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of biologically relevant fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, makes it a compound of high interest for medicinal chemists and drug development professionals. The ability to readily synthesize this intermediate and subsequently elaborate it into a variety of complex molecular architectures underscores its importance in the ongoing quest for novel therapeutic agents. Further exploration of the reactivity of this building block will undoubtedly lead to the discovery of new chemical entities with potent and selective biological activities.

References

- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and history of pyrazole-based compounds in medicinal chemistry

An In-depth Technical Guide on the Discovery and History of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds, detailing their synthesis, mechanisms of action, and pivotal roles in drug development.

The Genesis of Pyrazole Chemistry: Knorr's Synthesis

The journey of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr's landmark synthesis of a substituted pyrazole.[2][3] His method, now famously known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[2][3] This foundational reaction opened the door to the creation of a vast array of substituted pyrazoles, many of which have become crucial therapeutic agents.[2] The first compound synthesized by Knorr using this method was 1-phenyl-3-methyl-5-pyrazolone.[2]

Key Pyrazole-Based Drugs: A Historical Perspective

The versatility of the pyrazole scaffold is exemplified by its presence in a diverse range of blockbuster drugs. The following timeline highlights some of the most significant pyrazole-containing drugs and their impact on medicine.

| Drug (Brand Name) | Year of Discovery/Approval | Therapeutic Class | Mechanism of Action |

| Antipyrine | 1883 | Analgesic, Antipyretic | Non-selective COX inhibitor |

| Celecoxib (Celebrex) | 1999 (Approved)[4] | Nonsteroidal Anti-inflammatory Drug (NSAID) | Selective COX-2 Inhibitor[5][6] |

| Sildenafil (Viagra) | 1998 (Approved)[4] | Phosphodiesterase-5 (PDE5) Inhibitor | Inhibits cGMP-specific phosphodiesterase type 5 (PDE5)[7][8] |

| Rimonabant (Acomplia) | 2006 (Approved in Europe)[9] | Anorectic Anti-obesity Agent | Selective Cannabinoid CB1 Receptor Inverse Agonist[9][10] |

In-Focus: Landmark Pyrazole-Based Drugs

Celecoxib (Celebrex): Revolutionizing Inflammation Management

The discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s was a pivotal moment in understanding inflammation.[11] While COX-1 is involved in homeostatic functions, COX-2 is primarily induced at sites of inflammation.[11] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs.[12]

Celecoxib, a diaryl-substituted pyrazole, emerged from this research as a highly selective COX-2 inhibitor.[5][6] It binds to a hydrophilic side pocket region close to the active COX-2 binding site via its polar sulfonamide side chain.[5] This selectivity allows it to reduce inflammation and pain while minimizing the gastrointestinal adverse effects commonly associated with non-selective NSAIDs.[5][13]

Clinical Efficacy of Celecoxib:

| Indication | Dosage | Efficacy Metric | Result |

| Osteoarthritis | 200 mg daily | Pain Reduction (WOMAC) | Significant improvement vs. placebo |

| Rheumatoid Arthritis | 100-200 mg twice daily | ACR20 Response | Significantly higher than placebo |

Note: Specific quantitative data from pivotal clinical trials can vary. The table provides a general summary of established efficacy.

Sildenafil (Viagra): A Serendipitous Discovery for Erectile Dysfunction

Sildenafil was initially synthesized and studied by Pfizer for the treatment of hypertension and angina pectoris.[7] During early clinical trials, it was observed to have a limited effect on angina but could induce significant penile erections.[7] This serendipitous finding led to a shift in its development, ultimately resulting in the first oral treatment for erectile dysfunction.[7]

Sildenafil's mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[7][8][14] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates an erection upon sexual stimulation.[7][15]

Clinical Efficacy of Sildenafil for Erectile Dysfunction:

| Dosage | Efficacy Outcome | Result vs. Placebo | Number Needed to Treat (NNT) |

| Dose Optimized | At least 60% of intercourse attempts successful | 49% vs. 11%[16] | 2.7[16] |

| Dose Optimized | Global improvement in erections | 79% vs. 21%[16] | 1.7[16] |

Rimonabant (Acomplia): A Novel Approach to Obesity and its Downfall

Rimonabant was developed as a selective antagonist or inverse agonist of the cannabinoid type 1 (CB1) receptor.[10][17] The endocannabinoid system is involved in regulating food intake, and it was hypothesized that blocking CB1 receptors could reduce appetite and lead to weight loss.[18][19] Rimonabant was the first in its class to be approved for the treatment of obesity in Europe.[9]

However, despite its novel mechanism and initial promise, Rimonabant was later withdrawn from the market worldwide due to serious psychiatric side effects, including depression, anxiety, and an increased risk of suicidal thoughts.[9][10]

Experimental Protocols

Knorr Pyrazole Synthesis (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.[2]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel

-

Water bath

-

Separatory apparatus

-

Crystallization dish

Procedure:

-

Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a reaction vessel at ambient temperature.[2]

-

Allow the initial condensation reaction to occur, which results in the formation of an oily product and water.[2]

-

Separate the water from the oily condensation product.[2]

-

Heat the oily product on a water bath for an extended period to induce cyclization.[2]

-

The resulting product is 1-phenyl-3-methyl-5-pyrazolone.

Synthesis of Celecoxib

A common synthetic route to Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[11]

Materials:

-

4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-sulfamoylphenylhydrazine hydrochloride

-

Ethanol

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Reflux the reaction mixture. The condensation and subsequent cyclization yield Celecoxib.[11]

-

Purify the crude product by recrystallization.[11]

Synthesis of Sildenafil

The synthesis of sildenafil is a multi-step process. A key step involves the formation of the pyrazole ring.[7][20]

A simplified representation of a synthetic step:

-

Methylation: Methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester.[7]

-

Hydrolysis: Hydrolysis of the ester to the free acid.[7]

-

Nitration: Nitration of the pyrazole ring.[7]

-

Carboxamide formation: Conversion of the carboxylic acid to a carboxamide.[7]

-

Reduction: Reduction of the nitro group to an amino group.[7]

-

Acylation: Acylation of the amino group with 2-ethoxybenzoyl chloride.[7]

-

Cyclization: Intramolecular cyclization to form the pyrimidinone ring.[7]

-

Sulfonation and Condensation: Sulfonation followed by condensation with 1-methylpiperazine to yield sildenafil.[7]

Synthesis of Rimonabant

A reported synthesis of Rimonabant involves the following key steps:[17]

-

Condensation: Condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester.[17]

-

Reaction with N-aminopiperidine: The diketo ester is then reacted with N-aminopiperidine.[17]

-

Acid-catalyzed cyclization: The final step is an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to afford Rimonabant.[17]

Signaling Pathways and Workflows

Celecoxib Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Knorr Pyrazole Synthesis [drugfuture.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

- 8. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 9. Rimonabant - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. news-medical.net [news-medical.net]

- 14. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Sildenafil (Viagra) for male erectile dysfunction: a meta-analysis of clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. ovid.com [ovid.com]

- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine Bioactivity: A Technical Guide

Abstract: The escalating costs and extended timelines of traditional drug discovery have underscored the importance of efficient preclinical screening methodologies. In silico approaches, leveraging computational power to predict the biological activity and pharmacokinetic profiles of novel compounds, have emerged as indispensable tools in modern pharmaceutical research. This technical guide provides a comprehensive framework for the in silico evaluation of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a pyrazole derivative with therapeutic potential. Pyrazole scaffolds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document outlines a systematic workflow for predicting the bioactivity of the target compound through target identification, molecular docking simulations, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Detailed experimental protocols for these computational assays are provided, and predicted quantitative data are summarized for clarity. Furthermore, signaling pathways of potential protein targets and the overall experimental workflow are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's putative mechanisms of action and the predictive process. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure known for its diverse biological activities.[1][2][3] The presence of the methoxybenzyl group can influence its pharmacokinetic properties and target interactions. The prediction of its bioactivity through computational methods can significantly accelerate its development as a potential therapeutic agent by identifying its likely molecular targets and flagging potential liabilities early in the discovery pipeline.

In silico bioactivity prediction encompasses a range of computational techniques to assess the interaction of a small molecule with biological macromolecules.[4][5] These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the principle of chemical similarity, where the bioactivity of a novel compound is inferred from that of structurally related molecules with known activities. Structure-based methods, such as molecular docking, rely on the three-dimensional structure of a biological target to predict the binding mode and affinity of a ligand.[6][7][8] This guide will focus on a structure-based workflow, supplemented with ADMET prediction to provide a holistic preclinical profile of this compound.

Predicted Bioactivity Profile

Based on the known pharmacological activities of structurally similar pyrazole derivatives, this compound is predicted to exhibit anti-inflammatory and anticancer properties. This hypothesis is predicated on the ability of the pyrazole scaffold to interact with key protein targets implicated in inflammation and cancer signaling pathways.

In Silico Experimental Workflow

The proposed in silico workflow for predicting the bioactivity of this compound is a sequential process that begins with target identification and culminates in a comprehensive ADMET profile.

Target Identification

Potential protein targets for this compound were identified based on the known targets of other pyrazole-based therapeutic agents with anti-inflammatory and anticancer activities. The primary targets selected for this predictive study are:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, and a known target for many pyrazole-containing anti-inflammatory drugs.[1][9]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, a hallmark of cancer.[10][11]

-

B-Raf Kinase: A serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[12][13]

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the selected protein targets.

-

Ligand Preparation:

-

The 2D structure of this compound was sketched using molecular editing software (e.g., ChemDraw).

-

The 2D structure was converted to a 3D structure.

-

The 3D structure was energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Gasteiger charges were assigned to the ligand atoms.

-

-

Protein Preparation:

-

The 3D crystal structures of the target proteins (COX-2, VEGFR-2, B-Raf) were retrieved from the Protein Data Bank (PDB).

-

All water molecules and existing ligands were removed from the protein structures.

-

Polar hydrogen atoms were added to the protein structures.

-

Kollman charges were assigned to the protein atoms.

-

-

Binding Site Identification:

-

The binding site (active site) of each protein was identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.

-

A grid box was generated around the identified binding site to define the search space for the docking simulation.

-

-

Docking Simulation:

-

Molecular docking was performed using AutoDock Vina.

-

The prepared ligand was docked into the defined binding site of each prepared protein.

-

The Lamarckian Genetic Algorithm was employed for conformational searching.

-

The top-ranked binding poses were saved for further analysis.

-

-

Analysis of Results:

-

The binding affinity (in kcal/mol) of the top-ranked pose for each ligand-protein complex was recorded.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's binding site were visualized and analyzed using software such as PyMOL or Discovery Studio.

-

ADMET Prediction

The ADMET profile of this compound was predicted to assess its drug-likeness and potential pharmacokinetic and toxicity issues.

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound was used as the input for the prediction servers.

-

Prediction Servers: A consensus approach using multiple online ADMET prediction tools (e.g., SwissADME, pkCSM) was employed to obtain a more reliable prediction.

-

Properties Predicted:

-

Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

-

Pharmacokinetics (ADME): Human Intestinal Absorption, Caco-2 Permeability, Blood-Brain Barrier (BBB) Permeability, CYP450 enzyme inhibition, Excretion (Total Clearance).

-

Toxicity: AMES Toxicity, hERG I Inhibition, Hepatotoxicity.

-

-

Data Analysis: The predicted values for each parameter were collected and tabulated. Lipinski's Rule of Five was used to assess the oral bioavailability of the compound.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data from the molecular docking and ADMET analyses.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |

| VEGFR-2 | 2QU5 | -9.2 |

| B-Raf Kinase | 4YHT | -7.8 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value |

| Physicochemical Properties | |

| Molecular Weight | 203.24 g/mol |

| LogP | 2.15 |

| Topological Polar Surface Area (TPSA) | 57.8 Ų |

| Lipinski's Rule of Five | 0 violations |

| Pharmacokinetics (ADME) | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Blood-Brain Barrier (BBB) Permeability | Low |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Total Clearance | 0.45 L/h/kg |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| hERG I Inhibition | Low risk |

| Hepatotoxicity | Low risk |

Predicted Signaling Pathway Interactions

Based on the molecular docking results, this compound is predicted to modulate the signaling pathways associated with COX-2, VEGFR-2, and B-Raf.

COX-2 Signaling Pathway

Inhibition of COX-2 by this compound is predicted to block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

VEGFR-2 Signaling Pathway

By binding to VEGFR-2, the compound is predicted to inhibit its autophosphorylation and downstream signaling, leading to a reduction in angiogenesis.

B-Raf/MAPK Signaling Pathway

The compound's interaction with B-Raf is predicted to disrupt the MAPK/ERK signaling cascade, thereby inhibiting cancer cell proliferation.

Conclusion

The in silico analysis presented in this technical guide provides a strong rationale for the further investigation of this compound as a potential anti-inflammatory and anticancer agent. The predicted high binding affinities for COX-2, VEGFR-2, and B-Raf, coupled with a favorable ADMET profile, highlight its therapeutic potential. The predicted inhibition of key signaling pathways in inflammation and cancer provides a mechanistic basis for its putative bioactivities. While these computational predictions are promising, it is imperative that they are validated through in vitro and in vivo experimental studies to confirm the bioactivity and elucidate the precise mechanism of action of this compound. This in silico framework serves as a robust starting point for the efficient and targeted development of this compound as a novel therapeutic candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Pharmacophore of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacophore of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a heterocyclic compound with significant potential in drug discovery. The document elucidates the key structural features responsible for its biological activities, focusing on its roles as a selective cyclooxygenase-2 (COX-2) inhibitor and a potential anti-tubercular agent. This guide details the synthesis, mechanism of action, and structure-activity relationships of this pyrazole derivative, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] this compound has emerged as a compound of interest due to its promising biological profile. This guide explores the essential chemical features that define its pharmacophore and contribute to its therapeutic potential.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.

General Experimental Protocol: Synthesis of a 1,5-disubstituted Pyrazol-5-amine

A representative protocol for the synthesis of a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, involves the regiospecific reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride.[2]

Materials:

-

Benzoylacetonitrile

-

2-(4-methoxyphenyl)hydrazinium chloride

-

Absolute Ethanol

-

Reflux apparatus

-

Crystallization and filtration equipment

Procedure:

-

A solution of benzoylacetonitrile (10 mmol) in absolute ethanol (50 ml) is prepared in a round-bottom flask.

-

2-(4-methoxyphenyl)hydrazinium chloride (10 mmol) is added to the solution.

-

The reaction mixture is heated under reflux for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from ethanol to yield the final product.

This synthetic approach can be adapted for the synthesis of this compound by utilizing an appropriate β-ketonitrile and (4-methoxybenzyl)hydrazine.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Pharmacophore Analysis and Biological Activities

The pharmacophore of this compound is characterized by three key components: the pyrazole core, the 5-amino group, and the 1-(4-methoxybenzyl) substituent. These features collectively contribute to its biological activities.

Anti-inflammatory Activity: COX-2 Inhibition

A significant body of research points to pyrazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.

COX-2 catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Molecular docking studies suggest that the 5-amino group of this compound plays a crucial role in its interaction with the COX-2 active site, forming hydrogen bonds with key residues such as Gln380 and Tyr385.[2] The 4-methoxybenzyl group likely occupies a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity.

COX-2 Inhibition Signaling Pathway

Caption: Simplified signaling pathway of COX-2 and its inhibition.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | >100 | 0.045 | >2222 | [3] |

| Pyrazole-Thymol Hybrid 8b | 13.6 | 0.043 | 316 | [3] |

| Pyrazole-Thymol Hybrid 8g | 12.06 | 0.045 | 268 | [3] |

| Pyrazole-Thymol Hybrid 8c | 12.85 | 0.063 | 204 | [3] |

Anti-tubercular Activity

Several studies have highlighted the potential of pyrazole-containing compounds as anti-tubercular agents, active against Mycobacterium tuberculosis.

The anti-tubercular activity of pyrazole derivatives is believed to stem from the inhibition of essential enzymes in Mycobacterium tuberculosis. Potential targets include:

-

UDP-galactopyranose mutase (UGM): An enzyme crucial for the synthesis of the mycobacterial cell wall.[4]

-

MmpL3 (Mycobacterial membrane protein Large 3): A transporter essential for the assembly of the mycobacterial cell wall.[5]

-

InhA (Enoyl-acyl carrier protein reductase): A key enzyme in the fatty acid synthesis pathway of M. tuberculosis.

Anti-Tubercular Mechanism of Action

Caption: Potential mechanisms of anti-tubercular activity of pyrazole derivatives.